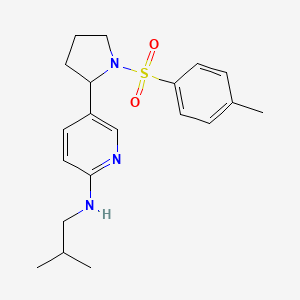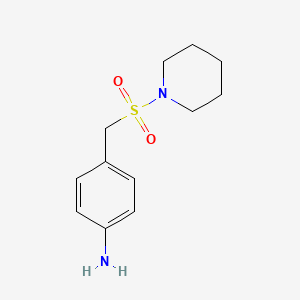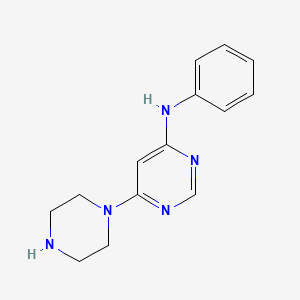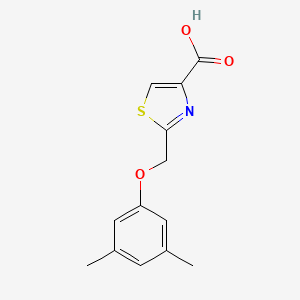
Propanoic acid, 2-oxo-, manganese(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, manganese(2+) salt can be synthesized through the reaction of pyruvic acid with manganese(II) acetate. The reaction typically occurs in an aqueous solution, where pyruvic acid (CH3COCOOH) reacts with manganese(II) acetate (Mn(CH3COO)2) to form the manganese salt of pyruvic acid.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of pyruvic acid with manganese(II) salts under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-oxo-, manganese(2+) salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield manganese metal and other reduced forms.
Substitution: The manganese ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese oxides (MnO2, Mn2O3) and carbon dioxide (CO2).
Reduction: Manganese metal (Mn) and water (H2O).
Substitution: New metal salts and pyruvic acid derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-oxo-, manganese(2+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme functions.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-oxo-, manganese(2+) salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in oxidative stress response and metabolic processes. The manganese ion plays a crucial role in redox reactions, facilitating electron transfer and stabilizing reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Calcium pyruvate (C6H6CaO6): Similar structure but contains calcium instead of manganese.
Sodium pyruvate (C3H3NaO3): Sodium salt of pyruvic acid, commonly used in cell culture media.
Magnesium pyruvate (C6H6MgO6): Magnesium salt of pyruvic acid, used in dietary supplements.
Uniqueness
Propanoic acid, 2-oxo-, manganese(2+) salt is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activity. This makes it valuable in specific chemical reactions and potential therapeutic applications where manganese’s redox behavior is advantageous.
Propiedades
Fórmula molecular |
C3H4MnO3+2 |
|---|---|
Peso molecular |
143.00 g/mol |
Nombre IUPAC |
manganese(2+);2-oxopropanoic acid |
InChI |
InChI=1S/C3H4O3.Mn/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+2 |
Clave InChI |
ZUOVEEXYLVZTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)O.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)






![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

